1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a hydroxy(phenyl)methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzaldehyde in the presence of a base to form 1-(hydroxy(phenyl)methyl)cyclohexanol. This intermediate is then oxidized to form the desired carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents such as potassium permanganate or chromium trioxide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Formation of 1-(oxo(phenyl)methyl)cyclohexane-1-carboxylic acid.
Reduction: Formation of 1-[hydroxy(phenyl)methyl]cyclohexane-1-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound for understanding biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: It may modulate the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with similar pharmacokinetic properties.
Cyclohexanecarboxylic acid: A simpler analog without the hydroxy(phenyl)methyl group.
Uniqueness: 1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both a hydroxy(phenyl)methyl group and a carboxylic acid group on the cyclohexane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90962-78-0 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c15-12(11-7-3-1-4-8-11)14(13(16)17)9-5-2-6-10-14/h1,3-4,7-8,12,15H,2,5-6,9-10H2,(H,16,17) |
InChI Key |
RFGPONBBEZEXMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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